Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate

描述

Chemical Nomenclature and Structural Identification

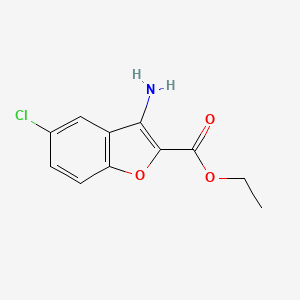

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as ethyl 3-amino-5-chloro-1-benzofuran-2-carboxylate. The compound possesses a benzofuran core structure, which consists of a benzene ring fused to a furan ring, creating a bicyclic aromatic heterocycle. The structural complexity arises from the presence of three distinct functional groups positioned at specific locations on the benzofuran scaffold.

The molecular structure can be precisely described through its International Chemical Identifier notation as InChI=1S/C11H10ClNO3/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5H,2,13H2,1H3. The Simplified Molecular Input Line Entry System representation is CCOC(=O)C1=C(C2=C(C=CC(=C2)Cl)O1)N, which provides a linear notation of the compound's connectivity. The compound's three-dimensional conformation places the amino group in a position that allows for potential hydrogen bonding interactions, while the chlorine substituent influences the electronic properties of the aromatic system.

The benzofuran ring system adopts a planar configuration due to the aromatic nature of both the benzene and furan components. The ethyl carboxylate group extends from the furan ring, providing additional sites for chemical modification and potential biological interactions. The amino group at position 3 is positioned adjacent to the carboxylate functionality, creating opportunities for intramolecular interactions that may influence the compound's reactivity and stability.

Historical Context in Heterocyclic Chemistry Research

The development of this compound is intrinsically linked to the broader evolution of benzofuran chemistry, which began with the pioneering work of Perkin in 1870, who first synthesized the benzofuran ring system. This foundational achievement established benzofuran as a significant scaffold in heterocyclic chemistry, leading to extensive research into its synthetic methodologies and applications.

Contemporary research in benzofuran synthesis has focused on developing efficient catalytic systems and novel synthetic routes. Recent comprehensive studies have documented numerous approaches to benzofuran construction, including copper-catalyzed methodologies that employ various substrates and reaction conditions. One particularly noteworthy development involves the use of copper bromide catalysis in combination with sodium carbonate, water, and dimethyl sulfoxide to afford amino-substituted benzofuran skeletons in high yields. This methodology represents a significant advancement in accessing compounds similar to this compound through environmentally conscious synthetic protocols.

The synthetic landscape for benzofuran derivatives has been revolutionized by the introduction of multicomponent reactions that allow for the efficient assembly of complex molecules from simple starting materials. These approaches typically involve the coupling of ortho-hydroxy aldehydes, amines, and diversely substituted alkynes in the presence of copper iodide as a catalyst. The utilization of eco-friendly deep eutectic solvents, such as choline chloride-ethylene glycol, has further enhanced the sustainability of these synthetic transformations while maintaining excellent yields ranging from 70 to 91 percent.

The historical development of benzofuran synthetic methodology has also encompassed the exploration of rhodium-based catalytic systems. These approaches have demonstrated the ability to construct benzofuran heterocycles through carbon-hydrogen activation, migratory insertion, nucleophilic substitution, and beta-oxygen elimination mechanisms. The versatility of these rhodium-catalyzed processes has contributed significantly to the accessibility of structurally diverse benzofuran derivatives, including those bearing amino and halogen substituents.

Significance in Benzofuran Derivative Family

This compound occupies a distinctive position within the benzofuran derivative family due to its unique combination of functional groups that confer specific chemical and biological properties. The compound belongs to a class of benzofuran derivatives that have demonstrated significant biological activity across multiple therapeutic areas, including antibacterial, antiviral, anti-inflammatory, and antiprotozoal applications.

The presence of the amino group at position 3 places this compound within the category of amino-substituted benzofurans, which have been identified as medicinally essential structures. Research has shown that amino-substituted benzofuran derivatives can be synthesized through various methodologies, including scandium-triflate-catalyzed cycloaddition reactions between isocyanides and ortho-quinone methides. These synthetic approaches have proven highly efficient and provide access to structurally complex molecules under moderate reaction conditions.

The chlorine substituent at position 5 introduces additional electronic and steric considerations that influence the compound's reactivity profile. Halogenated benzofuran derivatives have been the subject of extensive research due to their enhanced pharmacological properties compared to their non-halogenated counterparts. The strategic placement of the chlorine atom can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

The synthesis of this compound and related derivatives has been facilitated by advances in Lewis acid-catalyzed methodologies. These approaches have enabled the construction of benzofuran derivatives through propargylation reactions followed by intramolecular cyclization, isomerization, and benzannulation processes. The efficiency of these synthetic routes, with yields ranging from 75 to 91 percent, has made such compounds more accessible for pharmaceutical research and development.

Contemporary research has also explored visible-light-mediated catalytic systems for benzofuran synthesis, representing a paradigm shift toward more sustainable and environmentally friendly synthetic methodologies. These photocatalytic approaches have demonstrated the ability to construct benzofuran heterocycles without requiring traditional transition metal catalysts, oxidants, or additives, thereby establishing atom-economic synthetic protocols that align with green chemistry principles.

属性

IUPAC Name |

ethyl 3-amino-5-chloro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKDUUXDTANQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347034 | |

| Record name | ethyl 3-amino-5-chlorobenzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329210-07-3 | |

| Record name | ethyl 3-amino-5-chlorobenzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Multi-Step Synthesis via Halogenation and Coupling (Based on Patent CN110818661B)

A prominent method involves the synthesis of halogenated benzofuran carboxylates starting from protected amino-hydroxybenzoic acid esters, followed by palladium-catalyzed coupling with trialkylsilyl alkynes and subsequent deprotection.

Stepwise Process:

| Step | Reaction Description | Reagents and Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Halogenation of 4-protected amino-2-hydroxybenzoic acid/ester to form 4-protected amino-3,5-dihalo-2-hydroxybenzoic acid/ester | Heating with halogenating agents such as N-chlorosuccinimide, N-bromosuccinimide, or N-iodosuccinimide in an organic solvent | Not specified | Selective halogenation at positions 3 and 5 |

| 2 | Palladium-catalyzed coupling of the dihalogenated intermediate with trialkylsilyl acetylene (e.g., triethylethynylsilicon) in presence of cuprous iodide, triethylamine, and Pd catalyst at 50-70 °C for ~6 hours | Cuprous iodide, triethylamine, Pd catalyst ([1,1'-bis(diphenylphosphino)ferrocene] palladium dichloride), 1,2-dichloroethane or toluene solvent | ~70-71% | Forms 2-trialkylsilyl-4-amino-5-halogenobenzofuran-7-carboxylic acid/ester |

| 3 | Deprotection and hydrolysis under alkaline conditions (e.g., potassium carbonate in water/dioxane at 65-70 °C) | Potassium carbonate, aqueous dioxane, pH adjustment with HCl | ~81% | Yields 4-amino-5-halogenobenzofuran-7-carboxylic acid derivatives |

This method is adaptable for different halogens (Cl, Br, I) and protecting groups on the amino function. The coupling step is crucial for constructing the benzofuran core with the appropriate substitution pattern.

Alternative Coupling and Acylation Approaches (Based on Literature on Related Benzofuran Derivatives)

Another approach, although more common for indole derivatives but applicable to benzofurans, involves Friedel-Crafts acylation followed by reduction and coupling steps:

- Starting from ethyl 5-chloro-1H-benzofuran-2-carboxylate, Friedel-Crafts acylation with acyl chlorides catalyzed by aluminum chloride introduces acyl groups at position 3.

- Reduction of the carbonyl group (e.g., by triethylsilane) yields 3-alkylated derivatives.

- Hydrolysis under basic conditions provides the key acid intermediates.

- Final coupling with amines in the presence of coupling agents such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and bases like diisopropylethylamine in anhydrous DMF at room temperature affords the desired amino-substituted benzofuran carboxylates.

This method is less direct but allows functional group manipulation at position 3 with good control.

Summary Table of Preparation Methods

| Method | Key Steps | Catalysts/Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Halogenation + Pd-Catalyzed Coupling + Deprotection | Halogenation → Pd-catalyzed coupling with trialkylsilyl acetylene → Deprotection/hydrolysis | Pd catalyst, CuI, triethylamine, halogenating agents, K2CO3 | 50-70 °C, 6-8 h, alkaline hydrolysis | 70-81% per step | Well-established, high regioselectivity | Use of Pd catalyst, multiple steps |

| Friedel-Crafts Acylation + Reduction + Coupling | Friedel-Crafts acylation → reduction → hydrolysis → amine coupling | AlCl3, triethylsilane, BOP, DIPEA | Room temp to moderate heating | Moderate to good | Flexible functionalization | Multi-step, moderate complexity |

| Transition-Metal-Free One-Pot Synthesis | One-pot cyclization and amination | No metal catalyst | Room temperature | Good to excellent | Mild, cost-effective, environmentally friendly | New method, substrate scope under study |

Detailed Research Findings and Notes

- The halogenation step typically employs N-chlorosuccinimide or related reagents to introduce chlorine atoms selectively at the 3 and 5 positions of the protected amino-hydroxybenzoic acid ester precursor. This step is crucial for directing subsequent coupling reactions.

- The palladium-catalyzed coupling with trialkylsilyl alkynes (e.g., triethylethynylsilicon) proceeds efficiently in the presence of cuprous iodide and organic bases like triethylamine, forming the benzofuran ring system with the silyl group at position 2. This intermediate can be isolated and characterized by mass spectrometry (e.g., m/z 284.1 for certain derivatives).

- Deprotection and hydrolysis under alkaline conditions (potassium carbonate in aqueous dioxane) yield the free amino-benzofuran carboxylic acid with good yields (~81%), suitable for further derivatization.

- Alternative methods using Friedel-Crafts acylation followed by reduction and coupling are more common in indole chemistry but have been adapted for benzofurans, allowing introduction of amino groups at position 3 via amide bond formation.

- Transition-metal-free one-pot methods recently reported provide an efficient and green synthetic route for benzofuranamines, though specific protocols for the chlorinated ethyl 3-amino derivative require further optimization.

化学反应分析

Types of Reactions: Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

Oxidation: Formation of Ethyl 3-nitro-5-chlorobenzofuran-2-carboxylate.

Reduction: Formation of this compound (amine).

Substitution: Formation of various substituted benzofurans depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate has the molecular formula and a molecular weight of 239.66 g/mol. Its structure features a benzofuran ring with an amino group and a carboxylate ester, which contribute to its reactivity and biological activity.

Scientific Research Applications

The compound has several notable applications:

-

Medicinal Chemistry :

- Anticancer Activity : this compound has shown potential in inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

- Anti-inflammatory Properties : Research indicates that this compound can reduce pro-inflammatory cytokine production, suggesting its utility in treating inflammatory diseases.

-

Organic Synthesis :

- Building Block for Complex Molecules : This compound serves as a precursor in the synthesis of more complex organic molecules, facilitating the development of new pharmaceuticals and agrochemicals.

-

Biochemical Studies :

- Enzyme Interaction Studies : this compound can be used to investigate enzyme interactions and metabolic pathways, contributing to the understanding of biochemical processes.

-

Industrial Applications :

- Production of Dyes and Pigments : The compound's chemical properties make it suitable for use in the production of various dyes and pigments.

Pharmacokinetics

The pharmacokinetic profile includes absorption, distribution, metabolism, and excretion (ADME) characteristics that determine its bioavailability and efficacy at target sites within the body.

Case Studies

- Anticancer Research : A study demonstrated that this compound induced apoptosis in various cancer cell lines through specific apoptotic pathways. The results indicated a dose-dependent response, highlighting its potential as a lead compound in anticancer drug development.

- Inflammation Studies : In vitro studies showed that this compound reduced levels of inflammatory cytokines in macrophage cell cultures. This suggests its potential application in treating chronic inflammatory conditions.

作用机制

The mechanism by which Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, leading to changes in biological processes. The molecular targets and pathways involved would vary based on the context of the research.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate and its analogs:

Physicochemical and Reactivity Comparisons

Ester Group Influence

- Ethyl vs. Methyl Ester : Replacing the ethyl ester (target compound) with a methyl group (CAS: 406929-36-0) reduces molecular weight by ~14 g/mol and decreases lipophilicity (logP difference ~0.5–1.0). Methyl esters are generally more prone to hydrolysis due to steric effects, impacting metabolic stability .

Halogen Substitution

- Chlorine vs. Bromine: The bromo-chloro analog (CAS: 126062-22-4) exhibits higher molecular weight (335.56 vs. Bromine’s larger atomic radius may also influence crystal packing and solubility .

- The saturated ring system reduces aromatic conjugation, altering electronic properties and stability .

Ring Saturation Effects

- Dihydro vs. Aromatic Benzofuran : Partial saturation in the dihydro analog (CAS: 944447-73-8) decreases planarity, reducing π-π stacking interactions. This structural change may lower melting points and alter bioavailability .

生物活性

Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a benzofuran derivative, characterized by the presence of an amino group and a chlorine atom on the benzofuran ring. Its chemical formula is , and it exhibits properties typical of bioactive compounds, including solubility in organic solvents and stability under various conditions.

Target Interaction

Benzofuran derivatives, including this compound, are known to interact with several biological targets:

- Receptor Binding : These compounds often bind to multiple receptors, influencing various signaling pathways.

- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes involved in critical metabolic pathways, such as the 5-lipoxygenase enzyme system, which plays a role in inflammatory responses .

Biochemical Pathways

The compound affects numerous biochemical pathways:

- Cell Growth Inhibition : this compound has shown potential in inhibiting cell growth in cancer models.

- Cytokine Production : It may reduce the production of pro-inflammatory cytokines, suggesting anti-inflammatory properties.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits both antimicrobial and anticancer activities:

- Antimicrobial Activity : Studies have shown that it can inhibit the growth of various bacterial strains, demonstrating potential as an antimicrobial agent.

- Anticancer Activity : In vitro studies have indicated that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug.

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

- In Vivo Studies : Animal models have been used to assess the therapeutic effects of this compound at varying dosages. Lower doses exhibited anti-inflammatory effects while higher doses showed significant tumor growth inhibition.

- Mechanistic Studies : Research has demonstrated that this compound can modulate key signaling pathways involved in cell proliferation and apoptosis. For instance, it has been shown to activate caspase pathways leading to programmed cell death in cancer cells .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。